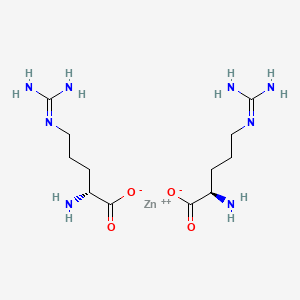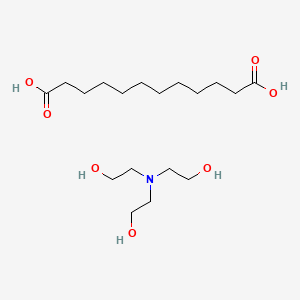
Einecs 285-271-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of dodecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of dodecanedioic acid with 2,2’,2’'-nitrilotriethanol. The synthetic route typically includes the following steps:
Reaction Setup: Dodecanedioic acid is dissolved in a suitable solvent, such as methanol or ethanol.
Addition of 2,2’,2’'-nitrilotriethanol: 2,2’,2’'-nitrilotriethanol is added to the solution under controlled temperature and stirring conditions.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete reaction.
Purification: The resulting product is purified through filtration, recrystallization, or other suitable methods to obtain the final compound.
Chemical Reactions Analysis
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers, resins, and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling .
Comparison with Similar Compounds
Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, can be compared with other similar compounds, such as:
Dodecanedioic acid: A simple dicarboxylic acid with similar chemical properties but lacking the nitrilotriethanol component.
2,2’,2’'-nitrilotriethanol: A triol with similar functional groups but without the dodecanedioic acid moiety.
Other dicarboxylic acid compounds: Compounds like adipic acid or sebacic acid, which have similar structural features but different chain lengths and functional groups.
The uniqueness of dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, lies in its combination of dodecanedioic acid and nitrilotriethanol, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85049-97-4 |
|---|---|
Molecular Formula |
C18H37NO7 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2 |
InChI Key |
YFEYEKFYYORKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



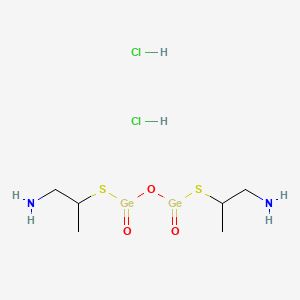
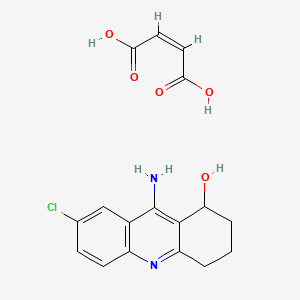
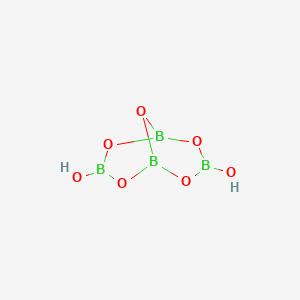
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
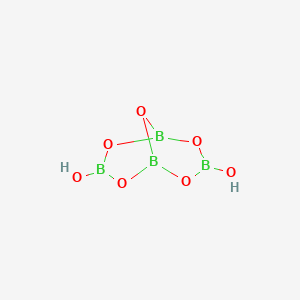

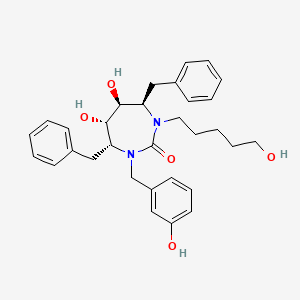
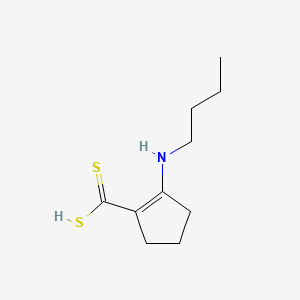
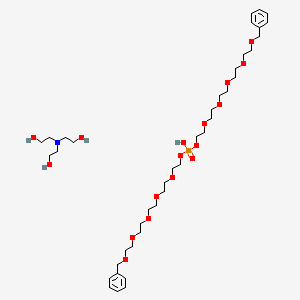
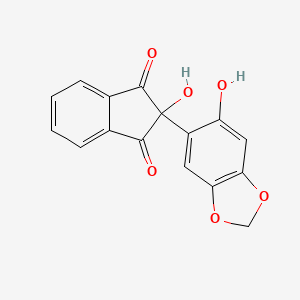
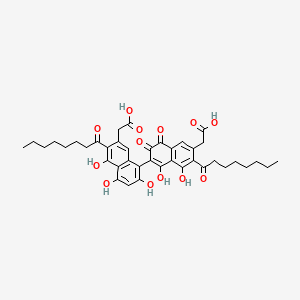
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
